molecular formula C14H15F3N2O2S B3340752 {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid CAS No. 868238-03-3

{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid

Cat. No. B3340752
CAS RN: 868238-03-3
M. Wt: 332.34 g/mol
InChI Key: HKZNNPXOHXDRCW-UHFFFAOYSA-N
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Description

“{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid” is a chemical compound with the molecular formula C14H15F3N2O2S and a molecular weight of 332.34 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid” consists of 14 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid” include a molecular weight of 332.34 . Other specific properties like melting point, boiling point, and density are not available in the retrieved data .

Scientific Research Applications

Modification and Synthesis Techniques

Researchers have developed methods for modifying benzimidazole derivatives, including "{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid," to produce compounds with potential therapeutic applications. For instance, the modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents has led to compounds showing moderate tuberculostatic activity, indicating the utility of these derivatives in developing new treatments for tuberculosis (Shchegol'kov et al., 2013).

Antioxidant Properties

Benzimidazole derivatives have been evaluated as antioxidants, which are crucial for protecting against oxidative stress in biological systems. For example, research on benzimidazole derivatives as antioxidants for base oil suggests potential applications in enhancing the stability and longevity of industrial oils (Basta et al., 2017).

Antimicrobial and Antitubercular Activities

Synthesis efforts have also targeted antimicrobial and antitubercular activities, producing benzimidazole acetic acid derivatives that have been tested for their biological activities. Compounds have shown promising results against both tuberculosis bacteria and a range of microbial infections, demonstrating the therapeutic potential of these molecules (Maste et al., 2011).

Immunotropic Activity

Research into the immunotropic activity of benzimidazole derivatives containing thietane cycles has been conducted. This area explores the modulation of the immune system by synthetic compounds, which can lead to the development of new immunotherapeutic drugs (Khaliullin et al., 2004).

Anticancer Evaluation

Derivatives of benzimidazole have been synthesized and evaluated for their anticancer activity. Studies have found that certain compounds exhibit activity against cancer cell lines, highlighting the potential of benzimidazole derivatives in oncology (Salahuddin et al., 2014).

properties

IUPAC Name

2-[1-butyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-2-3-6-19-11-5-4-9(14(15,16)17)7-10(11)18-13(19)22-8-12(20)21/h4-5,7H,2-3,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNNPXOHXDRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157661
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid

CAS RN

868238-03-3
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868238-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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